

Interaction of Basic Red 51 with DNA and proteins

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An In-depth Technical Guide on the Interaction of Basic Red 51 with DNA and Proteins

Introduction

Basic Red 51 is a synthetic, cationic azo dye with the chemical name 2-[((4-Dimethylamino)phenyl)azo]-1,3-dimethyl-1H-imidazolium chloride.[1][2] Primarily used in semi-permanent hair coloring products, its molecular structure features an azo group (-N=N-) acting as a chromophore and a positively charged imidazolium ring, which facilitates its binding to negatively charged substrates.[2][3] This document provides a comprehensive technical overview of the molecular interactions of Basic Red 51 with critical biological macromolecules, namely DNA and proteins. The content is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental methodologies, and the visualization of interaction pathways.

Interaction with Deoxyribonucleic Acid (DNA)

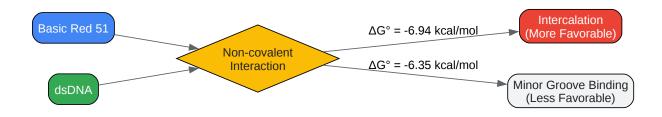
Basic Red 51 interacts with the DNA double helix primarily through non-covalent mechanisms. Computational and experimental studies have identified two principal binding modes: intercalation and minor groove binding.[3][4] The planar aromatic structure of the dye allows it to engage with the stacked base pairs of DNA.[5]

Binding Modes and Energetics



- Intercalation: This mode involves the insertion of the planar part of the **Basic Red 51** molecule between the base pairs of the DNA double helix.[3][5] Molecular docking simulations indicate that this is the energetically more favorable binding conformation.[4] The stability of the intercalated complex is attributed to significant hydrophobic pi-pi stacking interactions and the formation of hydrogen bonds.[4] The imidazole ring, phenyl group, and the tertiary amine of the dye are crucial for effective intercalation.[4]
- Minor Groove Binding: While less favorable than intercalation, Basic Red 51 can also fit into
 the minor groove of the DNA helix. In this configuration, the interaction is predominantly
 stabilized by hydrogen bonds, with the azo and imidazole rings playing a dominant role.[3][4]

The logical relationship between these binding modes is depicted below.



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Figure 1: DNA binding modes of Basic Red 51.

Quantitative Data on DNA Interaction

The binding affinity of **Basic Red 51** to double-stranded DNA (dsDNA) has been quantified through in silico molecular docking studies. The Gibbs free energy (ΔG°) serves as a measure of the spontaneity and stability of the binding.



Interaction Mode	Gibbs Free Energy (ΔG°)	Key Molecular Groups Involved	Primary Forces
Intercalation	-6.94 kcal/mol[4]	Imidazole ring, phenyl group, tertiary amine[4]	Hydrogen bonds, hydrophobic pi-pi stacking[4]
Minor Groove Binding	-6.35 kcal/mol[4]	Azo group, imidazole rings[4]	Hydrogen bonds[4]

Genotoxicity and Cellular Consequences

The interaction of **Basic Red 51** with DNA is not benign and has been shown to induce genotoxic effects. Studies on human cell lines, such as immortalized human keratinocytes (HaCaT) and human liver cancer cells (HepG2), have demonstrated that the dye can cause significant DNA damage.[4][6]

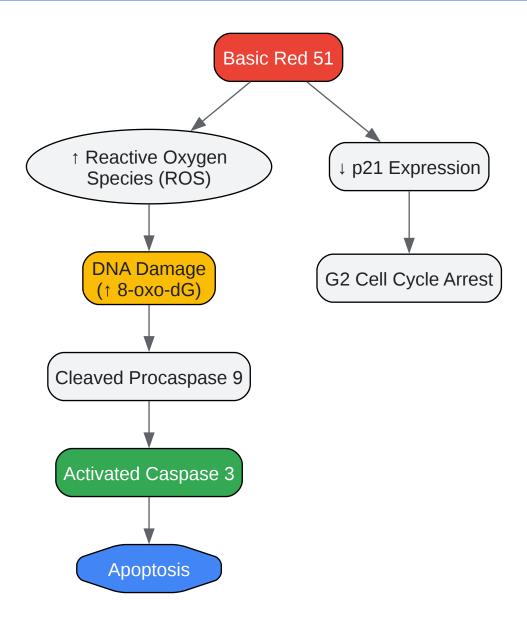
- DNA Damage: In vitro assays, including the comet assay and cytokinesis-blocked micronucleus test, revealed that Basic Red 51 significantly increases DNA fragmentation and micronucleus formation.[4]
- Oxidative Stress: The dye induces the production of reactive oxygen species (ROS), leading to an increase in the levels of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a biomarker for oxidative DNA damage.[6]
- Apoptosis: The resulting DNA damage can trigger programmed cell death (apoptosis). This is mediated by the suppression of the p21 gene, which is involved in cell cycle control.[6][7]
 The apoptotic pathway involves the cleavage of procaspase 9 and the activation of caspase 3.[6]



Parameter	Cell Line	Value/Effect	Reference
EC50 (Half Maximal Effective Concentration)	HaCaT	13 μg/mL	[6]
Genotoxicity	HepG2, HaCaT	Increased DNA fragmentation and micronucleus formation	[4][7]
Gene Expression	HaCaT	Significant decrease in p21 expression	[6]
Apoptosis Pathway	HaCaT	Decrease in procaspase 8, cleavage of procaspase 9, activation of caspase 3	[6]

The signaling pathway for **Basic Red 51**-induced apoptosis is visualized below.





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Figure 2: Apoptosis signaling induced by Basic Red 51.

Interaction with Proteins

The cationic nature of **Basic Red 51** facilitates its interaction with negatively charged residues on proteins.[3] This is the primary mechanism behind its function as a hair dye, where it binds to anionic sites on the keratin protein.[3] Furthermore, its interaction with serum albumins, the primary transport proteins in blood plasma, is of toxicological significance.

Binding to Serum Albumins



Studies have investigated the interaction of **Basic Red 51** and similar azo dyes with bovine serum albumin (BSA), a model protein for human serum albumin (HSA).[3][8] The binding is typically studied using fluorescence spectroscopy. BSA has intrinsic fluorescence due to its tryptophan residues, and the binding of a small molecule like **Basic Red 51** can quench this fluorescence.[8][9]

The analysis of fluorescence quenching data can reveal the binding mechanism (static or dynamic), binding constants, and thermodynamic parameters (ΔH° , ΔS° , ΔG°), which indicate the primary forces driving the interaction (e.g., van der Waals forces, hydrogen bonding, hydrophobic interactions).[8] For similar azo dyes, these studies have confirmed spontaneous binding to BSA, driven primarily by van der Waals forces and hydrogen bonding.[8] This binding can also induce conformational changes in the protein.[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of **Basic Red 51** with DNA and proteins.

Molecular Docking Simulation (for DNA Interaction)

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a macromolecular target.

- Receptor and Ligand Preparation: A 3D structure of dsDNA (the receptor) is obtained from a
 protein data bank or constructed. The 3D structure of Basic Red 51 (the ligand) is generated
 and its energy is minimized.
- Docking Simulation: Using software like AutoDock, a grid box is defined around the target binding site on the DNA. The software then explores various conformations and orientations of the ligand within this box.
- Scoring and Analysis: A scoring function is used to calculate the binding energy (e.g., ΔG°)
 for each pose. The pose with the lowest binding energy is considered the most stable and
 likely binding mode.[4] The specific interactions (hydrogen bonds, hydrophobic contacts) are
 then analyzed.[4]



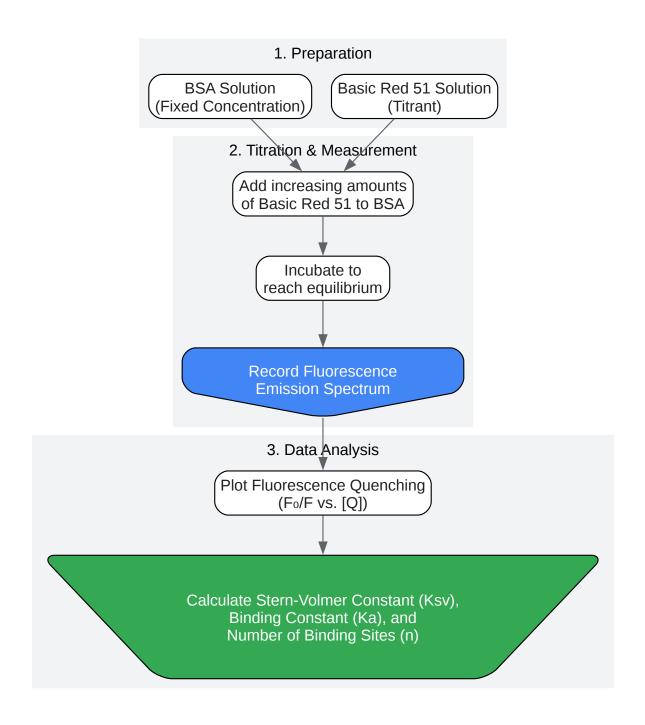
Fluorescence Quenching Spectroscopy (for Protein Interaction)

This technique is used to study the binding of a ligand (quencher) to a protein by monitoring the decrease in the protein's intrinsic tryptophan fluorescence.

- Sample Preparation: Prepare a stock solution of the protein (e.g., BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of **Basic Red 51**.
- Titration: A fixed concentration of BSA is titrated with increasing concentrations of Basic Red
 51.
- Fluorescence Measurement: After each addition of the dye, the solution is incubated to reach equilibrium. The fluorescence emission spectrum of BSA is recorded (e.g., excitation at ~280-295 nm, emission scan from ~300-450 nm).[9][10]
- Data Analysis: The decrease in fluorescence intensity at the emission maximum is analyzed using the Stern-Volmer equation to determine the quenching constant. Further analysis can yield binding constants (Ka) and the number of binding sites (n).[8][9]

The general workflow for this experiment is illustrated below.





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Figure 3: Workflow for fluorescence quenching experiment.



UV-Visible Absorption Titration (for DNA Interaction)

This method detects changes in the absorption spectrum of the dye upon binding to DNA. Intercalation typically causes hypochromism (decreased absorbance) and a red shift (bathochromism) in the dye's absorption peak.[11][12]

- Sample Preparation: A solution of Basic Red 51 with a known concentration is placed in a
 quartz cuvette.
- Titration: Small aliquots of a concentrated DNA stock solution are incrementally added to the dye solution.
- Spectral Measurement: After each addition, the UV-Vis absorption spectrum of the solution is recorded.
- Data Analysis: Changes in the absorbance and the position of the maximum absorption wavelength (λmax) are monitored. The data can be used to calculate the intrinsic binding constant (Kb).[13]

Comet Assay (for Genotoxicity)

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage (like single- and double-strand breaks) in individual cells.

- Cell Treatment: Culture cells (e.g., HaCaT or HepG2) are exposed to various concentrations of **Basic Red 51** for a defined period.
- Cell Embedding: Treated cells are suspended in low-melting-point agarose and layered onto a microscope slide.
- Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
- Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer, which unwinds the DNA. An electric field is applied.
- Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and
 visualized under a fluorescence microscope. Damaged DNA with breaks migrates farther



from the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the tail.[4]

Conclusion

Basic Red 51 exhibits significant interactions with both DNA and proteins, driven by its molecular structure and cationic charge. Its binding to DNA is energetically favored through an intercalation mechanism, which is directly linked to its observed genotoxicity, including DNA damage and the induction of apoptosis via specific signaling pathways. The interaction with proteins, such as keratin and serum albumin, is fundamental to its application as a dye and its potential systemic effects. The experimental protocols outlined herein provide a robust framework for quantifying these interactions and elucidating the underlying molecular mechanisms, which is crucial for assessing the toxicological risks associated with exposure to this compound.

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